Enhanced Lipophilicity (LogP) Compared to 5-H and 5-Amino Analogs for Improved Membrane Permeability
5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile exhibits a calculated LogP of 3.36, which is significantly higher than its 5-H analog (1-p-tolyl-1H-pyrazole-4-carbonitrile, XlogP 2.0) and its 5-amino analog (5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile, LogP 2.2) [1][2]. This increased lipophilicity is directly attributed to the presence of the 5-chloro substituent .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP/XlogP) |
|---|---|
| Target Compound Data | LogP = 3.36 |
| Comparator Or Baseline | 1-p-tolyl-1H-pyrazole-4-carbonitrile (5-H analog, XlogP 2.0) and 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile (5-amino analog, LogP 2.2) |
| Quantified Difference | ΔLogP = +1.36 vs. 5-H analog; ΔLogP = +1.16 vs. 5-amino analog |
| Conditions | Calculated values from ChemSrc, Chem960, and MolBase databases |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, making this compound a more suitable candidate for cell-based assays and in vivo studies where cellular uptake is critical.
- [1] 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile. Chem960. Accessed April 2026. View Source
- [2] 5-AMINO-1-P-TOLYL-1H-PYRAZOLE-4-CARBONITRILE. MolBase. Accessed April 2026. View Source
